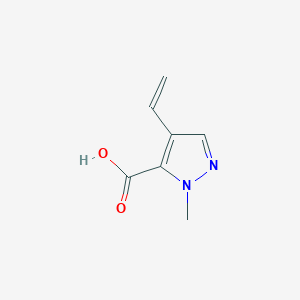

4-Ethenyl-2-methylpyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

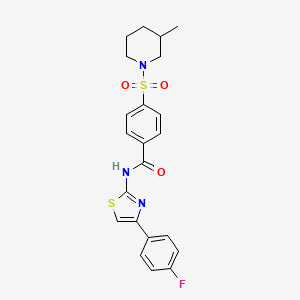

Pyrazole is a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The “4-Ethenyl-2-methyl” part of the name suggests that the pyrazole ring is substituted with an ethenyl (vinyl) group at the 4th position and a methyl group at the 2nd position .

Synthesis Analysis

The synthesis of pyrazole derivatives generally involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The carboxylic acid group can be introduced through various functional group transformations .Molecular Structure Analysis

The molecular structure of “4-Ethenyl-2-methylpyrazole-3-carboxylic acid” would consist of a pyrazole ring substituted with a vinyl group, a methyl group, and a carboxylic acid group .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions at the 3-position carbon . Carboxylic acids can participate in reactions like esterification and amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, pyrazoles are crystalline solids and carboxylic acids are polar and can form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Anticonvulsant Activity : Research involving the synthesis of 3-aminopyrroles, related to pyrazole derivatives, demonstrated notable anticonvulsant activity with minimal neurotoxicity in various models. The study highlighted the importance of structural features for interaction with voltage-dependent sodium channels, which could be relevant for pyrazole compounds like 4-Ethenyl-2-methylpyrazole-3-carboxylic acid (Unverferth et al., 1998).

Dye Synthesis : Pyrazole derivatives have been utilized in the synthesis of novel dyes. For example, ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, a compound structurally related to 4-Ethenyl-2-methylpyrazole-3-carboxylic acid, was used to produce bis-heterocyclic monoazo dyes, demonstrating the potential utility of pyrazole derivatives in dye chemistry (Karcı & Karcı, 2012).

Corrosion Inhibition

- Mild Steel Surface Protection : Studies on 4H-triazole derivatives, structurally akin to pyrazoles, have shown effectiveness in inhibiting corrosion and dissolution of mild steel in acidic solutions. This research suggests the potential application of pyrazole compounds in protective coatings and corrosion inhibitors (Bentiss et al., 2007).

Prostacyclin Mimetics

- Platelet Aggregation Inhibition : Research into nonprostanoid prostacyclin mimetics, which are structurally related to pyrazoles, has found compounds capable of inhibiting platelet aggregation, potentially useful in the treatment of cardiovascular diseases (Meanwell et al., 1992).

Anticancer and Anti-Inflammatory Agents

- Antileukemic Activity : Derivatives of pyrazole-4-carboxylic acid have shown promise in leukemia treatment, with certain triazenopyrazoles increasing survival times in mouse leukemia assays (Shealy & O'dell, 1971).

- 5-Lipoxygenase Inhibition : Novel pyrazolopyrimidine derivatives have been synthesized and evaluated as potential anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of pyrazole-based compounds in medicinal chemistry (Rahmouni et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-ethenyl-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-3-5-4-8-9(2)6(5)7(10)11/h3-4H,1H2,2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGIYPJJDGIORN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethenyl-2-methylpyrazole-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Butyl-4-{1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2677699.png)

![5-(2-Chloroacetyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-sulfonamide](/img/structure/B2677700.png)

![5-benzyl-N-(4-chlorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2677702.png)

![3-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2677704.png)

![3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid](/img/structure/B2677707.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2677713.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2677715.png)

![5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B2677720.png)